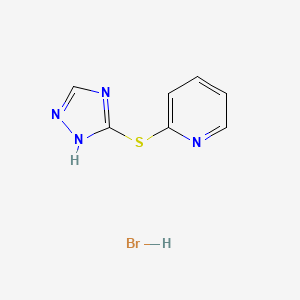
Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide is a chemical compound that features a pyridine ring substituted with a 1H-1,2,4-triazol-3-ylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide typically involves the reaction of 2-chloropyridine with 1H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the triazole group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole group.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and antibacterial agents.
Industry: Utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The triazole group can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes or disrupt cellular processes. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1H-1,2,4-Triazol-3-yl)pyridine
- 3-(2-Pyridyl)-1H-1,2,4-triazole
- 2-(2H-[1,2,4]Triazol-3-yl)-pyridine
Uniqueness
Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide is unique due to the presence of the thio group, which can enhance its reactivity and binding affinity in various chemical and biological contexts
Eigenschaften
CAS-Nummer |
103654-41-7 |
|---|---|
Molekularformel |
C7H7BrN4S |
Molekulargewicht |
259.13 g/mol |
IUPAC-Name |
2-(1H-1,2,4-triazol-5-ylsulfanyl)pyridine;hydrobromide |
InChI |
InChI=1S/C7H6N4S.BrH/c1-2-4-8-6(3-1)12-7-9-5-10-11-7;/h1-5H,(H,9,10,11);1H |
InChI-Schlüssel |
HIJRNULYGRXVER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)SC2=NC=NN2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


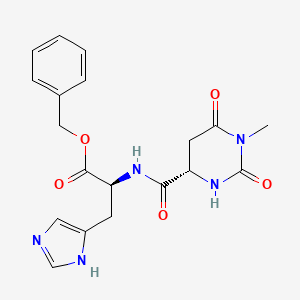
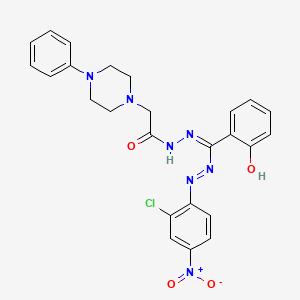
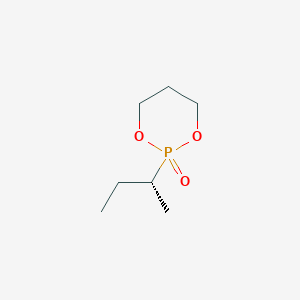

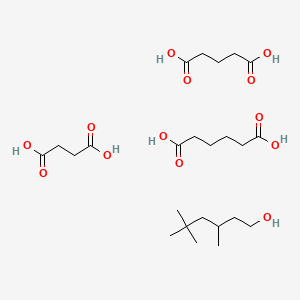
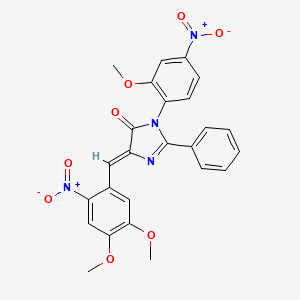
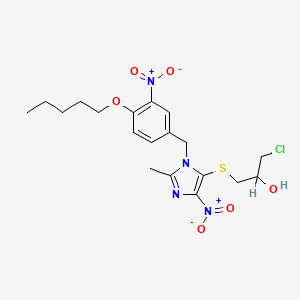
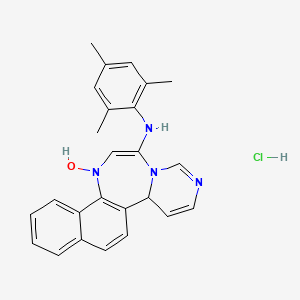
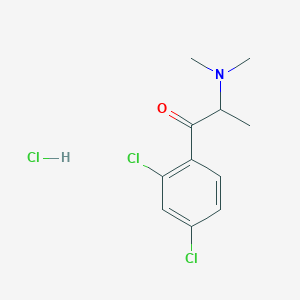
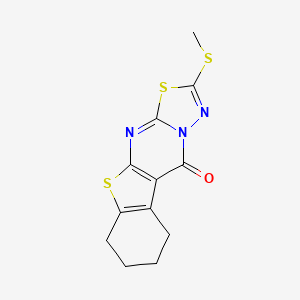

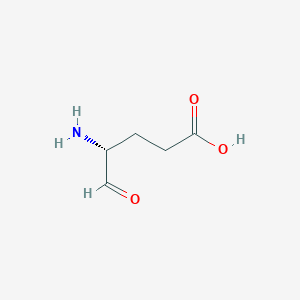

![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707349.png)
